6-Amino-4-methylpyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-methylpyridine-3-sulfonic acid is a chemical compound with the molecular formula C6H8N2O3S It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a methyl group at the 4th position, and a sulfonic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methylpyridine-3-sulfonic acid typically involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale diazotization and sulfonation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methylpyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfonyl derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfonyl derivatives, and various substituted pyridine compounds.
Scientific Research Applications
6-Amino-4-methylpyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-methylpyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-methyl-3-pyridinesulfonic acid
- 4-Amino-3-methylpyridine-2-sulfonic acid
- 5-Amino-4-methylpyridine-3-sulfonic acid
Uniqueness
6-Amino-4-methylpyridine-3-sulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the amino group at the 6th position and the sulfonic acid group at the 3rd position allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-amino-4-methylpyridine-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-2-6(7)8-3-5(4)12(9,10)11/h2-3H,1H3,(H2,7,8)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHLHBUXKRJWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.